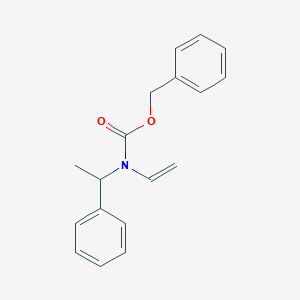
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is an organometallic compound with the chemical formula ([(\text{CH}_3)_5\text{C}_5\text{Mo}(\text{CO})_2]_2). It is known for its distinctive red crystalline appearance and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is typically synthesized through the reaction of molybdenum hexacarbonyl with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
[ \text{Mo}(\text{CO})_6 + 2 (\text{CH}_3)_5\text{C}_5\text{H} \rightarrow [(\text{CH}_3)_5\text{C}_5\text{Mo}(\text{CO})_2]_2 + 4 \text{CO} ]
The reaction is typically conducted at elevated temperatures to facilitate the formation of the dimer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and elevated temperatures.
Major Products
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum species.
Substitution: Various molybdenum complexes with different ligands.
Applications De Recherche Scientifique
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as thin films and nanomaterials.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used in studies related to enzyme mimics and bioinorganic chemistry
Mécanisme D'action
The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various substrates. The carbonyl ligands can be displaced by other ligands, allowing the molybdenum center to participate in catalytic cycles. The compound’s unique structure enables it to interact with specific molecular targets and pathways, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)molybdenum dihydride
- Bis(isopropylcyclopentadienyl)molybdenum dihydride
- Propylcyclopentadienylmolybdenum tricarbonyl dimer
Uniqueness
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is unique due to its pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it more resistant to decomposition and allows it to participate in a wider range of chemical reactions compared to similar compounds .
Propriétés
Numéro CAS |
12132-04-6 |
|---|---|
Formule moléculaire |
C24H30Mo2O4+4 |
Poids moléculaire |
574.4 g/mol |
Nom IUPAC |
carbon monoxide;molybdenum(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.4CO.2Mo/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;2*+3 |
Clé InChI |
UHTGPTQQPOAPQU-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)




